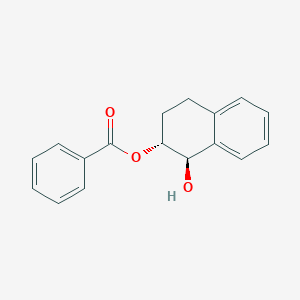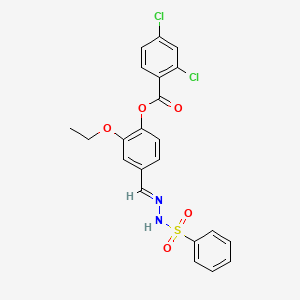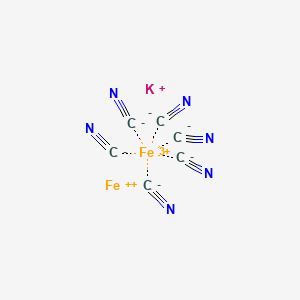![molecular formula C71H76Cl2N2O2P2Ru+4 B12057172 [1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/structure/B12057172.png)
[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RuCl2[(S)-(DM-BINAP)][(S)-DAIPEN] is a ruthenium-based complex that has garnered significant attention in the field of asymmetric catalysis. This compound is known for its high efficiency and selectivity in various catalytic reactions, particularly in the hydrogenation of ketones and imines. The complex consists of a ruthenium center coordinated with two chiral ligands: (S)-2,2’-bis(di(3,5-xylyl)phosphino)-1,1’-binaphthyl (DM-BINAP) and (S)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine (DAIPEN).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RuCl2[(S)-(DM-BINAP)][(S)-DAIPEN] typically involves the reaction of a ruthenium precursor, such as ruthenium trichloride, with the chiral ligands DM-BINAP and DAIPEN. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired complex is complete .
Industrial Production Methods
While specific industrial production methods for RuCl2[(S)-(DM-BINAP)][(S)-DAIPEN] are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. The use of automated reactors and purification systems can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
RuCl2[(S)-(DM-BINAP)][(S)-DAIPEN] primarily undergoes catalytic reactions, including:
Hydrogenation: The complex is highly effective in the asymmetric hydrogenation of ketones and imines, leading to the formation of chiral alcohols and amines.
Transfer Hydrogenation: It can also catalyze the transfer hydrogenation of various substrates using hydrogen donors like isopropanol.
Cyclometalation: The complex can form cyclometalated species, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas (H2) is commonly used as the hydrogen source, with reactions typically conducted under mild pressures and temperatures.
Transfer Hydrogenation: Isopropanol or formic acid can serve as hydrogen donors, with reactions often carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Chiral Alcohols: From the hydrogenation of ketones.
Chiral Amines: From the hydrogenation of imines.
Cyclometalated Intermediates: Useful in further synthetic transformations.
Scientific Research Applications
RuCl2[(S)-(DM-BINAP)][(S)-DAIPEN] has a wide range of applications in scientific research:
Chemistry: It is extensively used in asymmetric catalysis for the synthesis of chiral molecules, which are important in pharmaceuticals and fine chemicals.
Biology: The complex is studied for its potential in the synthesis of biologically active compounds.
Medicine: It is explored for its role in the synthesis of chiral drugs and intermediates.
Mechanism of Action
The mechanism by which RuCl2[(S)-(DM-BINAP)][(S)-DAIPEN] exerts its catalytic effects involves the coordination of the substrate to the ruthenium center, followed by the transfer of hydrogen atoms. The chiral ligands (DM-BINAP and DAIPEN) create a chiral environment around the ruthenium center, which induces enantioselectivity in the hydrogenation reactions. The molecular targets and pathways involved include the activation of hydrogen and the formation of metal-hydride intermediates .
Comparison with Similar Compounds
Similar Compounds
- RuCl2[®-(DM-BINAP)][®-DAIPEN]
- RuCl2[(S)-(DM-SEGPHOS®)][(S)-DAIPEN]
- RuCl2[®-(DM-SEGPHOS®)][®-DAIPEN]
- RuCl(p-cymene)[(S,S)-Ts-DPEN]
Uniqueness
RuCl2[(S)-(DM-BINAP)][(S)-DAIPEN] stands out due to its high enantioselectivity and efficiency in asymmetric hydrogenation reactions. The combination of DM-BINAP and DAIPEN ligands provides a unique chiral environment that enhances the catalytic performance compared to other similar ruthenium complexes .
Properties
Molecular Formula |
C71H76Cl2N2O2P2Ru+4 |
|---|---|
Molecular Weight |
1223.3 g/mol |
IUPAC Name |
[1-[2-bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+) |
InChI |
InChI=1S/C52H48P2.C19H26N2O2.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h9-32H,1-8H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+4/t;18-;;;/m.0.../s1 |
InChI Key |
XWIHDCUMZIILBM-OGLOXHGMSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)[PH+](C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)[PH+](C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)[C@@H](C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru+2]Cl |
Canonical SMILES |
CC1=CC(=CC(=C1)[PH+](C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)[PH+](C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru+2]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrate;hydrochloride](/img/structure/B12057132.png)
![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12057161.png)
![benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12057164.png)
![4-bromo-N'-[(E)-2-furylmethylidene]benzohydrazide](/img/structure/B12057167.png)

![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12057180.png)


